
N-cyclohexyl-2-methoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methoxypyridin-3-amine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom and a methoxy group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridin-3-amine with cyclohexylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the methoxy or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amines.
科学的研究の応用
N-cyclohexyl-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-cyclohexyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
2-methoxy-N-(1-methylcyclohexyl) pyridin-3-amine: Similar in structure but with a methylcyclohexyl group instead of a cyclohexyl group.
N-(2-methylpentan-2-yl)pyridin-3-amine: Features a different alkyl group attached to the nitrogen atom.
Uniqueness
N-cyclohexyl-2-methoxypyridin-3-amine is unique due to its specific combination of a cyclohexyl group and a methoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
N-cyclohexyl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-11(8-5-9-13-12)14-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChIキー |
MVHJJPPXCFFWMR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
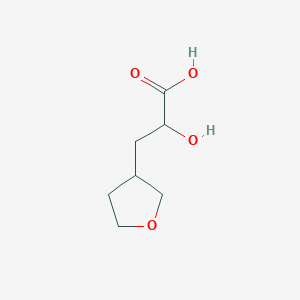
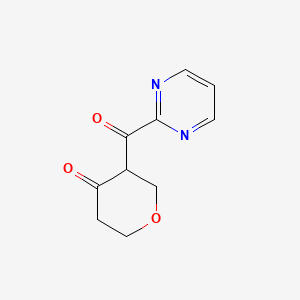
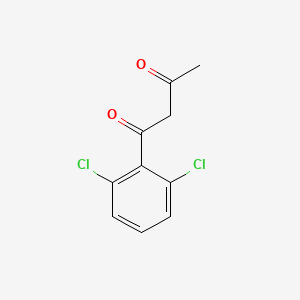
![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
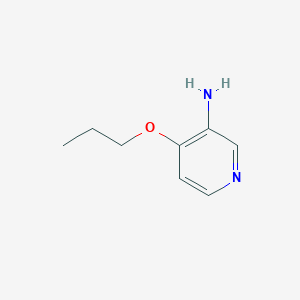
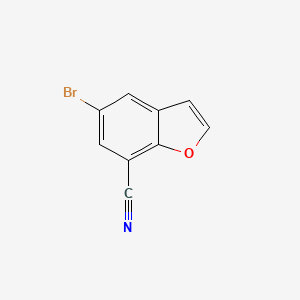
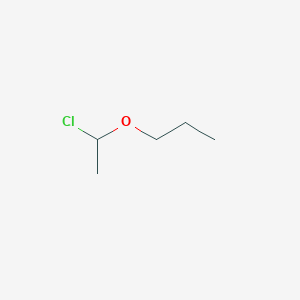
![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
